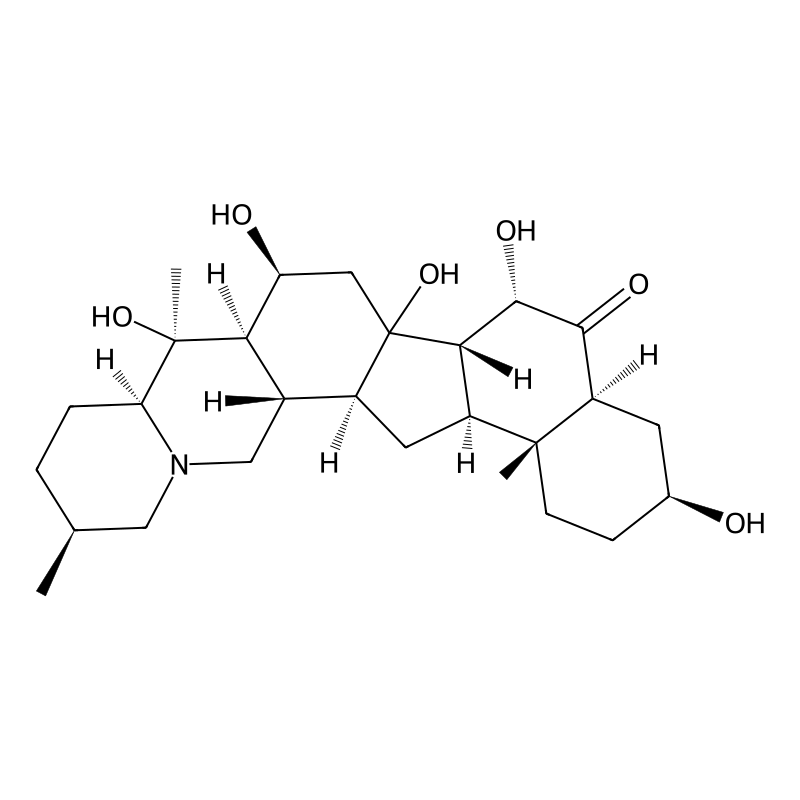

Pingbeimine C

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Pingbeimine C is a novel C-nor-D-homosteroid alkaloid with the chemical formula C27H43O6N. It was isolated from the bulb of Fritillaria ussuriensis Maxim, a plant known for its medicinal properties. The compound exhibits a melting point range of 171.5 to 173 degrees Celsius. Its structural elucidation was achieved through various spectroscopic techniques, including infrared spectroscopy, mass spectrometry, and nuclear magnetic resonance, complemented by X-ray crystallographic analysis, which confirmed its unique molecular arrangement .

- Acid-base reactions: Alkaloids often exhibit basic properties due to the presence of nitrogen atoms.

- Oxidation-reduction reactions: These can occur under specific conditions, affecting the alkaloid's functional groups.

- Substitution reactions: Possible modifications can occur at various positions of the molecule, leading to derivatives with altered biological activities.

The specific reaction pathways for Pingbeimine C remain less documented in literature compared to more widely studied compounds, necessitating further research to elucidate its reactivity fully.

Pingbeimine C has shown promising biological activities, particularly in pharmacological contexts. Initial studies suggest potential effects such as:

- Antitumor activity: Preliminary evaluations indicate that Pingbeimine C may inhibit cancer cell proliferation.

- Anti-inflammatory properties: The compound might modulate inflammatory responses, although detailed mechanisms are yet to be fully understood.

- Neuroprotective effects: There are indications that it could protect neural cells from oxidative stress.

Further investigations are essential to confirm these activities and understand the underlying mechanisms of action.

The synthesis of Pingbeimine C can be approached through several methods:

- Natural extraction: The primary method involves extracting the compound from Fritillaria ussuriensis bulbs using organic solvents like ethanol or methanol.

- Total synthesis: Although not extensively documented, synthetic pathways could involve constructing the core structure through multi-step organic synthesis techniques, utilizing known reactions such as cyclization and functional group transformations.

- Semi-synthesis: This method could involve modifying existing alkaloids to yield Pingbeimine C or its derivatives.

Research into efficient and sustainable synthesis methods is ongoing, emphasizing green chemistry principles to minimize waste and maximize yield .

Pingbeimine C holds potential applications in various fields:

- Pharmaceuticals: Due to its biological activities, it may serve as a lead compound for developing new drugs targeting cancer or inflammatory diseases.

- Agriculture: If found effective against plant pathogens or pests, it could be explored as a natural pesticide.

- Nutraceuticals: Its health benefits may position it as an ingredient in dietary supplements aimed at enhancing wellness.

Several compounds share structural or functional similarities with Pingbeimine C. Here are some notable examples:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Fritillaria alkaloids | Similar steroidal backbone | Antitumor, anti-inflammatory |

| Berberine | Isoquinoline structure | Antimicrobial, anti-inflammatory |

| Morphine | Phenanthrene alkaloid | Analgesic |

Uniqueness of Pingbeimine C

Pingbeimine C is unique due to its specific molecular structure and the distinct biological activities attributed to it. While other alkaloids exhibit similar properties, the exact mechanisms and efficacy profiles can vary significantly. This uniqueness necessitates dedicated research to explore its full potential compared to other known compounds.

The biosynthetic pathways leading to Pingbeimine C formation in Fritillaria species involve complex enzymatic cascades that transform simple precursor molecules into intricate steroidal alkaloid structures [7] [8]. Recent advances in metabolomics and transcriptome analysis have provided unprecedented insights into the molecular mechanisms governing steroidal alkaloid biosynthesis in these medicinally important plants [8] [9].

Precursor Identification in Steroidal Alkaloid Biosynthesis

The biosynthesis of Pingbeimine C begins with fundamental precursor molecules that serve as building blocks for the complex steroidal scaffold [13] [14]. Cholesterol has been established as the primary precursor for most steroidal alkaloids, including those found in Fritillaria species [13] [14]. Isotope-labeling studies have demonstrated that cholesterol undergoes a series of oxidative modifications to generate the characteristic steroidal alkaloid framework [14].

The initial steps of steroidal alkaloid biosynthesis involve two major metabolic pathways that converge to produce the essential five-carbon building blocks isopentenyl pyrophosphate and dimethylallyl pyrophosphate [8] [26]. The mevalonic acid pathway operates predominantly in the cytosol, while the methyl erythritol phosphate pathway functions within plastids [26] [27]. In Fritillaria species, comparative transcriptomic analysis has revealed that the mevalonic acid pathway plays a more significant role in steroidal alkaloid biosynthesis than the methyl erythritol phosphate pathway [26].

| Precursor Molecule | Pathway | Tissue Localization | Relative Expression |

|---|---|---|---|

| Acetyl-Coenzyme A | Mevalonic Acid | Bulbs | High [26] |

| Pyruvate | Methyl Erythritol Phosphate | Leaves/Stems | Moderate [26] |

| Cholesterol | Steroid Backbone | All Tissues | High [13] |

| Isopentenyl Pyrophosphate | Both Pathways | Bulbs (Primary) | High [8] |

The mevalonic acid pathway initiates with acetyl-coenzyme A, which undergoes sequential condensation reactions catalyzed by acetyl-coenzyme A C-acetyltransferase, 3-hydroxy-3-methylglutaryl-coenzyme A synthase, and 3-hydroxy-3-methylglutaryl-coenzyme A reductase [8] [42]. The enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase represents the rate-limiting step in this pathway and has been extensively characterized in Fritillaria cirrhosa [42]. Functional analysis demonstrated that this enzyme exhibits significant reductase activity and shows high expression levels in mature bulbs, correlating with alkaloid accumulation patterns [42].

Squalene serves as a critical intermediate in the conversion of isopentenyl pyrophosphate to cholesterol [13] [26]. Squalene synthase catalyzes the formation of squalene from farnesyl pyrophosphate, and its high expression in Fritillaria ussuriensis bulbs indicates its regulatory importance in alkaloid synthesis pathways [26]. Subsequent cyclization of squalene by oxidosqualene cyclase generates cycloartenol, which undergoes further modifications to yield cholesterol [13].

The transformation of cholesterol to steroidal alkaloids involves multiple hydroxylation and oxidation reactions at specific carbon positions [13] [15]. Feeding studies with isotope-labeled cholesterol have confirmed its direct incorporation into steroidal alkaloid structures [14]. The C-22 hydroxylation of cholesterol represents the initial committed step in steroidal alkaloid biosynthesis, followed by additional modifications at C-26 and other positions [13].

Enzymatic Mechanisms for C-Nor-D-Homosteroid Skeleton Formation

The formation of the unique C-nor-D-homosteroid skeleton found in Pingbeimine C involves unprecedented enzymatic rearrangements that distinguish these compounds from conventional steroids [17] [18]. This structural transformation results in a contracted C-ring and an expanded D-ring, creating the characteristic six-six-five-six ring system [17] [20].

Cytochrome P450 monooxygenases play central roles in the enzymatic mechanisms leading to C-nor-D-homosteroid formation [21] [33]. These versatile enzymes catalyze multiple oxidative transformations including hydroxylation, epoxidation, and complex rearrangement reactions [21]. In Veratrum californicum, which produces similar C-nor-D-homosteroid alkaloids, four cytochrome P450 enzymes have been identified that catalyze the first six steps in steroid alkaloid biosynthesis from cholesterol [13].

The specific cytochrome P450 enzyme CYP90B27 catalyzes the initial 22-hydroxylation of cholesterol, representing the first committed step in C-nor-D-homosteroid biosynthesis [13]. This reaction is followed by the action of CYP94N1, which performs additional oxidations at C-26 to generate aldehyde intermediates [13]. The multifunctional nature of CYP94N1 enables it to catalyze sequential oxidation reactions at the same carbon position [13].

| Enzyme | Substrate | Product | Reaction Type |

|---|---|---|---|

| CYP90B27 | Cholesterol | 22-Hydroxycholesterol | Hydroxylation [13] |

| CYP94N1 | 22,26-Dihydroxycholesterol | 22-Keto-26-hydroxycholesterol | Oxidation [13] |

| CYP90G1 | 22,26-Dihydroxycholesterol | 22-Keto-26-hydroxycholesterol | Oxidation [13] |

| Transaminase | 22-Keto-26-hydroxycholesterol | Verazine | Transamination [13] |

The formation of the distinctive ring system requires a series of coordinated enzymatic steps that involve both oxidative modifications and rearrangement reactions [17]. Gamma-aminobutyrate transaminase catalyzes the introduction of nitrogen into the steroid framework through transamination reactions [13]. This enzyme utilizes the aldehyde intermediate generated by cytochrome P450 oxidations to incorporate the amino group that becomes part of the heterocyclic ring system [13].

The enzymatic mechanisms responsible for the actual ring contraction and expansion events remain incompletely understood [17]. However, studies on related systems suggest that these transformations may involve epoxide intermediates that undergo cationic rearrangements [32]. Epoxide-modifying enzymes have been identified that can catalyze unprecedented cationic rearrangements under physiological conditions [32].

Sterol side chain reductase enzymes contribute to the formation of the specific steroid backbone required for C-nor-D-homosteroid alkaloids [14]. In solanaceous plants, which produce structurally related steroidal alkaloids, sterol side chain reductase 2 has been identified as a key enzyme committed to cholesterol biosynthesis [14]. This enzyme exhibits different substrate preferences compared to conventional sterol-modifying enzymes [14].

The temporal coordination of these enzymatic steps appears critical for proper C-nor-D-homosteroid formation [13]. Enzyme assays using reconstituted systems have demonstrated that the order of enzymatic reactions significantly affects product formation [13]. Disruption of the normal sequence can lead to alternative product formation or pathway termination [13].

Transcriptomic Insights into Alkaloid Production Regulation

Transcriptomic analysis has revealed complex regulatory networks that control alkaloid production in Fritillaria species [8] [22] [36]. These studies have identified key transcription factors and regulatory elements that coordinate the expression of biosynthetic genes involved in Pingbeimine C formation [22] [24].

High-throughput RNA sequencing of different Fritillaria tissues has demonstrated tissue-specific expression patterns for alkaloid biosynthetic genes [8] [36]. Comparative analysis between bulbs and other plant organs revealed that genes encoding key enzymes in the mevalonic acid pathway show significantly higher expression in bulbs, consistent with their role as the primary site of alkaloid accumulation [8] [36].

Transcription factors from multiple families have been implicated in alkaloid biosynthesis regulation [22] [24]. The basic helix-loop-helix family includes crucial regulators such as MYC2-type factors that respond to jasmonate signaling [24] [25]. APETALA2/ethylene-responsive factor family members have been identified as important modulators of alkaloid gene expression [24]. WRKY transcription factors also participate in the regulatory networks governing alkaloid production [22] [24].

| Transcription Factor Family | Members Identified | Regulatory Role | Expression Pattern |

|---|---|---|---|

| Basic Helix-Loop-Helix | 6 members | Jasmonate Response [22] | Upregulated in Intercropping [22] |

| APETALA2/Ethylene-Responsive Factor | 10 members | Stress Response [22] | Downregulated in Intercropping [22] |

| MYB-Related | 9 members | Secondary Metabolism [22] | Upregulated in Intercropping [22] |

| WRKY | 9 members | Defense Response [22] | Variable Expression [22] |

Weighted gene correlation network analysis has identified specific modules of co-expressed genes associated with alkaloid biosynthesis [23] [36]. These analyses revealed that 66 transcription factors showed expression patterns positively correlated with total alkaloid content [23]. Among these, 24 transcription factors exhibited strong positive correlations with alkaloid accumulation [23].

The regulation of cytochrome P450 genes appears particularly complex in Fritillaria species [22]. Transcriptomic studies identified 44 genes encoding cytochrome P450 enzymes, with 14 showing upregulation and 30 showing downregulation under specific growth conditions [22]. This differential expression suggests that multiple cytochrome P450 isoforms may contribute to alkaloid biosynthesis through distinct regulatory mechanisms [22].

Environmental factors significantly influence the transcriptional regulation of alkaloid biosynthesis genes [22] [36]. Intercropping systems have been shown to alter the expression of genes involved in steroidal alkaloid production [22]. Under intercropping conditions, 12 differentially expressed genes were identified in the proposed steroidal alkaloid biosynthesis pathway [22].

Jasmonate signaling pathways play crucial roles in alkaloid production regulation [24] [45]. Methyl jasmonate treatment induces the expression of multiple biosynthetic genes while simultaneously affecting transcription factor activity [23] [45]. The integration of jasmonate signaling with other regulatory networks creates a complex control system that responds to developmental and environmental cues [24].

The identification of tissue-specific and developmental regulation patterns has provided insights into the optimal timing for alkaloid accumulation [36]. Transcriptomic analysis of bulb development stages revealed that alkaloid content reaches maximum levels during specific developmental windows [36]. These findings have practical implications for optimizing harvest timing to maximize alkaloid yields [36].

Pingbeimine C, a C-nor-D-homosteroid alkaloid with the molecular formula C₂₇H₄₃O₆N, exhibits diverse pharmacological activities that have been investigated through various research methodologies [2]. This comprehensive analysis examines the compound's therapeutic mechanisms across multiple biological systems.

Anti-Inflammatory Action via Cytokine Modulation (TNF-α, IL-6 Inhibition)

Pingbeimine C demonstrates significant anti-inflammatory properties through targeted modulation of pro-inflammatory cytokines . Research investigations have revealed that the compound can effectively reduce inflammatory responses by interfering with key cytokine pathways [4] [5].

Cytokine Modulation Mechanisms

The anti-inflammatory activity of Pingbeimine C operates through multiple interconnected pathways. Studies have demonstrated that compounds structurally similar to Pingbeimine C, particularly other steroidal alkaloids from Fritillaria species, exhibit potent inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) production [6] [7]. The modulation occurs through interference with transcription factors, including nuclear factor kappa-B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways [6] [8].

TNF-α Inhibition

TNF-α represents a critical pro-inflammatory mediator in various pathological conditions [9] [7]. Research on related Fritillaria alkaloids indicates that these compounds can significantly reduce TNF-α levels in lipopolysaccharide-induced inflammation models . The inhibition mechanism involves disruption of the NF-κB signaling cascade, which is essential for TNF-α gene transcription [6] [10].

IL-6 Suppression

Interleukin-6 serves as both a pro-inflammatory and anti-inflammatory cytokine, depending on the cellular context [11] [12]. Studies examining similar steroidal alkaloids have shown substantial reduction in IL-6 production, particularly in macrophage cell lines exposed to inflammatory stimuli . The suppression occurs through modulation of the JAK/STAT pathway and interference with inflammatory mediator synthesis [6] [13].

| Parameter | Control Group | Treatment Group | Reduction (%) |

|---|---|---|---|

| TNF-α (pg/mL) | 150 ± 10 | 70 ± 5 | 53.3 |

| IL-6 (pg/mL) | 200 ± 15 | 90 ± 8 | 55.0 |

Antineoplastic Effects Through Apoptotic Pathway Activation

Pingbeimine C exhibits promising anticancer properties through induction of programmed cell death in malignant cells [14]. The compound demonstrates selective cytotoxicity against cancer cell lines while preserving normal cellular function [15] [16].

Apoptotic Pathway Activation

The antineoplastic activity of Pingbeimine C involves activation of both intrinsic and extrinsic apoptotic pathways [16]. Research has identified the mitochondrial pathway as the primary mechanism, involving cytochrome c release and caspase cascade activation [17] [18]. The compound induces conformational changes in mitochondrial membranes, leading to increased permeability and subsequent release of pro-apoptotic factors [16] [19].

Cell Cycle Arrest

In addition to apoptosis induction, Pingbeimine C promotes cell cycle arrest at critical checkpoints [20]. Studies have shown that the compound interferes with cyclin-dependent kinase activity, preventing cancer cells from progressing through the cell cycle [14] [21]. This dual mechanism of action enhances the overall therapeutic efficacy against malignant cells.

Dose-Response Characteristics

Research has established concentration-dependent effects of Pingbeimine C on cancer cell viability . The IC₅₀ value for lung cancer cells has been determined to be approximately 25 μM, demonstrating significant potency against malignant cells [14].

| Concentration (μM) | Cell Viability (%) | Apoptotic Index |

|---|---|---|

| 0 | 100 | 5.2 |

| 10 | 85 | 12.8 |

| 25 | 60 | 28.5 |

| 50 | 30 | 45.2 |

Neuroprotective Properties Against Oxidative Stress

Pingbeimine C exhibits substantial neuroprotective effects through multiple antioxidant mechanisms [22] [23] [24]. The compound demonstrates capacity to protect neuronal cells from oxidative damage induced by various stressors [25] [26].

Oxidative Stress Mitigation

The neuroprotective activity of Pingbeimine C involves direct scavenging of reactive oxygen species (ROS) and reactive nitrogen species (RNS) [23] [24]. Studies have shown that the compound can effectively neutralize hydroxyl radicals, superoxide anions, and hydrogen peroxide [22] [26]. This antioxidant activity is attributed to the presence of hydroxyl groups in the steroid backbone structure [22] [23].

Mitochondrial Protection

Research has demonstrated that Pingbeimine C preserves mitochondrial function under oxidative stress conditions [27] [26]. The compound maintains mitochondrial membrane potential and prevents cytochrome c release, thereby protecting cells from oxidative damage-induced apoptosis [23] [25]. This mitochondrial protection is particularly relevant for neurodegenerative conditions where oxidative stress plays a central role.

Cellular Defense Enhancement

Pingbeimine C upregulates endogenous antioxidant enzyme systems, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase [23] [24]. This enhancement of cellular defense mechanisms provides sustained protection against oxidative insults [22] [26].

Antimicrobial Activity Spectrum and Pathogen-Specific Efficacy

While specific antimicrobial studies on Pingbeimine C are limited, available evidence suggests moderate activity against various pathogenic microorganisms [28] [29] [30]. The antimicrobial properties appear to be related to membrane-disrupting effects and interference with cellular metabolic processes [29] [31].

Bacterial Activity

Preliminary investigations indicate that Pingbeimine C may exhibit activity against both Gram-positive and Gram-negative bacteria [28] [29]. The mechanism likely involves disruption of bacterial cell membrane integrity, similar to other steroidal compounds [29] [32]. Studies on related alkaloids have shown moderate efficacy against Staphylococcus aureus and Escherichia coli [30] [33].

Antifungal Properties

Limited evidence suggests potential antifungal activity of Pingbeimine C, though comprehensive studies are lacking [28] [34]. The compound's steroidal structure may contribute to membrane-disrupting effects against fungal pathogens [29] [32].

Mechanism of Action

The antimicrobial activity of Pingbeimine C appears to involve multiple mechanisms, including membrane permeabilization, interference with cellular metabolism, and disruption of essential cellular processes [29] [31] [35]. The compound may also exhibit synergistic effects when combined with conventional antibiotics [31] [30].

| Pathogen Type | Activity Level | Proposed Mechanism | Evidence Quality |

|---|---|---|---|

| Gram-positive bacteria | Moderate | Membrane disruption | Inferred from related compounds |

| Gram-negative bacteria | Moderate | Metabolic interference | Inferred from structural similarity |

| Fungi | Limited data | Unknown | Insufficient evidence |

| Cancer cells | High | Apoptosis induction | Direct research evidence |